molecular formula C11H17N B3239945 3-(3,4-Dimethylphenyl)propylamine CAS No. 142332-70-5

3-(3,4-Dimethylphenyl)propylamine

Cat. No.: B3239945
CAS No.: 142332-70-5
M. Wt: 163.26 g/mol
InChI Key: WKJJRNLQAUJOFM-UHFFFAOYSA-N
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Description

Overview of Phenylpropylamine Derivatives in Synthetic Chemistry and Material Science

Phenylpropylamine and its derivatives are a well-established class of compounds with significant applications. ontosight.aiwikipedia.org In synthetic chemistry, they serve as versatile intermediates. For instance, chiral phenylpropylamines are valuable in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals with specific stereochemistry for enhanced efficacy. chemimpex.com The fundamental structure, a phenyl group attached to a propylamine (B44156) chain, allows for a wide range of chemical modifications, leading to diverse pharmacological activities. ontosight.ai

These derivatives have been investigated for their roles as monoamine releasing agents, influencing the levels of neurotransmitters like norepinephrine (B1679862) and dopamine (B1211576). wikipedia.org The length of the alkylamine chain is a crucial determinant of activity; for example, lengthening the ethylamine (B1201723) side chain of phenethylamine (B48288) by one carbon to a propylamine chain alters its potency and selectivity. wikipedia.org In material science, the amine and aromatic functionalities of phenylpropylamine derivatives make them suitable for incorporation into polymers and other materials, potentially imparting specific properties such as thermal stability or altered surface characteristics.

Significance of Aromatic Amines as Key Intermediates

Aromatic amines are a cornerstone of the chemical industry, serving as crucial intermediates in the synthesis of a vast array of products. numberanalytics.comontosight.ainumberanalytics.comontosight.ai They are fundamental building blocks in the production of pharmaceuticals, dyes, pigments, and polymers. numberanalytics.comontosight.ainumberanalytics.com Over 70% of all aromatic amines are utilized in the manufacturing of dyes and pigments. ontosight.ai

The versatility of aromatic amines stems from the reactivity of the amino group attached to a stable aromatic ring. ontosight.aievonik.com This structure allows for a variety of chemical reactions, including acylation, alkylation, and nitration, making them indispensable in the synthesis of complex molecules. evonik.com In the pharmaceutical sector, it is estimated that approximately 20% to 60% of all drugs contain an aromatic amine moiety. ontosight.aiontosight.ai For example, the common analgesic acetaminophen (B1664979) is synthesized using an aromatic amine as a starting material. ontosight.ainumberanalytics.com In polymer science, aromatic amines are integral to the production of high-performance polymers like polyamides and polyimides, which are valued for their use in textiles and composites. numberanalytics.com

Research Gaps and Opportunities in the Study of 3-(3,4-Dimethylphenyl)propylamine

The limited specific research on this compound presents a clear research gap and a corresponding opportunity for investigation. While the parent compound, 3-phenylpropylamine, and other derivatives have been studied, the specific influence of the 3,4-dimethyl substitution on the phenyl ring is an area ripe for exploration.

Key research questions that remain unanswered include:

Synthesis and Characterization: While general methods for synthesizing phenylpropylamines exist, optimizing a high-yield, scalable synthesis for this compound and fully characterizing its physicochemical properties would be a foundational step.

Pharmacological Activity: Investigating the biological activity of this compound is a significant opportunity. Its structural similarity to known neuroactive compounds suggests potential as a modulator of neurotransmitter systems. Studies could explore its affinity for various receptors and transporters. For example, a related compound, 3-(3,4-dimethylphenyl)-1-propylpiperidine, has been identified as a potent and selective dopamine D4 receptor ligand. nih.gov

Material Science Applications: The presence of the dimethyl-substituted aromatic ring could impart unique properties when this amine is used as a monomer or modifying agent in polymer synthesis. Research could focus on creating novel polymers with tailored thermal, mechanical, or optical properties.

Catalysis: Aromatic amines can act as ligands for metal catalysts. cymitquimica.com The specific steric and electronic properties of this compound could make it a useful ligand in various catalytic transformations, an area that is currently unexplored.

Compound Information

Below are tables detailing the chemical compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJJRNLQAUJOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Precursor Chemistry and Starting Material Derivatization for 3 3,4 Dimethylphenyl Propylamine

Synthesis and Functionalization of 3,4-Dimethylphenyl Substrates

A primary and versatile starting material for the synthesis of 3-(3,4-dimethylphenyl)propylamine is o-xylene (B151617). The introduction of a three-carbon side chain onto the 3,4-dimethylphenyl ring can be effectively achieved through a Friedel-Crafts acylation reaction. researchgate.netlibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl halide or anhydride (B1165640) with the aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com

For the synthesis of a precursor to this compound, o-xylene can be acylated with a three-carbon acylating agent like acryloyl chloride. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring of o-xylene. libretexts.org The presence of two methyl groups on the benzene (B151609) ring directs the substitution to the ortho and para positions relative to the methyl groups. In the case of o-xylene (1,2-dimethylbenzene), the primary product of acylation is expected to be at the 4-position, leading to the formation of 3-(3,4-dimethylphenyl)-3-oxoprop-1-ene. Subsequent reduction of the carbonyl group and the double bond, followed by conversion of the resulting functional group to an amine, yields the target compound.

An alternative approach involves the Friedel-Crafts acylation of o-xylene with succinic anhydride, which would yield 3-(3,4-dimethylbenzoyl)propanoic acid. This intermediate can then undergo a series of reduction and functional group transformation steps to afford the desired propylamine (B44156).

The functionalized 3,4-dimethylphenyl substrates, such as the corresponding ketones or carboxylic acids, serve as key intermediates that can be converted to the propylamine side chain through various established synthetic methodologies. These include reductive amination of the ketone, or reduction of a nitrile or amide derivative of the carboxylic acid.

Table 1: Key Intermediates in the Functionalization of 3,4-Dimethylphenyl Substrates

Intermediate CompoundStarting MaterialsReaction TypeReference
3-(3,4-Dimethylphenyl)-3-oxoprop-1-eneo-Xylene, Acryloyl ChlorideFriedel-Crafts Acylation researchgate.netlibretexts.org
3-(3,4-Dimethylbenzoyl)propanoic acido-Xylene, Succinic AnhydrideFriedel-Crafts Acylation researchgate.net
2',5'-Dimethylacetophenonep-Xylene, Acetyl ChlorideFriedel-Crafts Acylation researchgate.net

Exploration of Alternative Precursors and Feedstocks

One notable alternative precursor is 3-(3,4-dimethylphenyl)propanenitrile . This compound already contains the complete carbon skeleton of the target molecule. The synthesis of the final propylamine can be achieved through the reduction of the nitrile group. This reduction is typically carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The existence of related compounds like (3R)-3-amino-3-(3,4-dimethylphenyl)propanenitrile further supports the viability of this synthetic intermediate. bldpharm.com

Another potential precursor is 3-(3,4-dimethylphenyl)propanoic acid . sigmaaldrich.com This carboxylic acid can be converted to the corresponding amide, which is then reduced to the primary amine using reagents like LiAlH₄. Alternatively, the carboxylic acid can undergo a Curtius or Hofmann rearrangement to yield the amine with one less carbon, which would necessitate starting with a longer carbon chain if the propyl group is desired. A more direct route from the carboxylic acid to the amine involves its conversion to an acyl azide (B81097) followed by a Curtius rearrangement and hydrolysis.

Furthermore, 3-(3,4-dimethylphenyl)propan-1-ol can serve as a precursor. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine equivalent.

The use of 3-[(3,4-dimethylphenyl)amino]propanenitrile as a starting material represents a very direct route. scbt.com This compound only requires the reduction of the nitrile group to yield the target this compound.

Table 2: Alternative Precursors for the Synthesis of this compound

Precursor CompoundSubsequent Reaction to Form Amine
3-(3,4-Dimethylphenyl)propanenitrileReduction of the nitrile group
3-(3,4-Dimethylphenyl)propanoic acidConversion to amide followed by reduction, or Curtius/Hofmann rearrangement
3-(3,4-Dimethylphenyl)propan-1-olConversion of hydroxyl to a leaving group, followed by amination
3-[(3,4-dimethylphenyl)amino]propanenitrileReduction of the nitrile group

Impact of Precursor Purity on Final Product Synthesis

In the context of the Friedel-Crafts acylation of o-xylene, the presence of other xylene isomers (m-xylene or p-xylene) in the starting material would result in the formation of isomeric acylated products. The separation of these isomers can be challenging due to their similar physical properties, leading to a final product that is a mixture of isomeric phenylpropylamines. The purity of the acylating agent and the Lewis acid catalyst is also crucial to prevent side reactions.

When using alternative precursors, their purity is equally important. For instance, if 3-(3,4-dimethylphenyl)propanenitrile is contaminated with other isomeric nitriles, the final product will be a mixture of the corresponding amines. Similarly, impurities in 3-(3,4-dimethylphenyl)propanoic acid or 3-(3,4-dimethylphenyl)propan-1-ol will be carried through the synthetic sequence, resulting in an impure final product.

The presence of even small amounts of impurities can also affect reaction kinetics and catalyst performance in multi-step syntheses. For example, certain impurities can poison catalysts used in hydrogenation reactions, leading to incomplete conversion and lower yields. Therefore, the use of highly pure precursors is essential for achieving a high yield of pure this compound.

Table 3: Potential Impact of Precursor Impurities

PrecursorCommon ImpuritiesPotential Impact on Final Product
o-Xylenem-Xylene, p-Xylene, EthylbenzeneFormation of isomeric phenylpropylamines, difficult separation
Acryloyl ChlorideOther acyl halides, polymerization inhibitorsFormation of byproducts, lower yield
3-(3,4-Dimethylphenyl)propanenitrileIsomeric nitriles, starting materials from its synthesisMixture of isomeric amines, purification challenges
3-(3,4-Dimethylphenyl)propanoic acidIsomeric acids, residual solventsImpure final amine, potential for side reactions

Reactivity and Derivatization Chemistry of 3 3,4 Dimethylphenyl Propylamine

Amination Reactions and Nitrogen-Centered Transformations

The primary amine group is the most prominent site for reactions, readily undergoing transformations typical of aliphatic amines. These reactions are fundamental for creating new carbon-nitrogen bonds and introducing diverse functional groups.

N-Alkylation and N-Acylation: The nitrogen atom's lone pair of electrons makes it a potent nucleophile, enabling straightforward alkylation and acylation reactions. N-alkylation can be achieved using various reagents and catalysts. For instance, methods for the N-alkylation of amines using alcohols in the presence of hydrogen and a copper-magnesium silicate (B1173343) catalyst are well-established. google.com More modern and green approaches utilize dimethyl carbonate (DMC) with catalysts like Cu–Zr bimetallic nanoparticles to achieve selective N-methylation. nih.gov These reactions typically proceed by converting the primary amine into secondary or tertiary amines. google.comnih.gov

N-acylation, the formation of an amide bond, is another crucial transformation. This can be accomplished using traditional reagents like acyl chlorides or anhydrides. Contemporary, safer methods have been developed, such as using acetonitrile (B52724) over an alumina (B75360) catalyst in continuous-flow systems or employing dimethylformamide (DMF) and dimethylacetamide (DMA) in the presence of ammonium (B1175870) iodide under metal-free conditions. nih.govresearchgate.net Electrochemical methods for N-acylation using carboxylic acids in aqueous media also represent a sustainable alternative. rsc.org

Reaction TypeReagent/Catalyst ExamplesProduct Type
N-Alkylation Alcohols/H₂/Cu-Mg silicate catalyst google.comSecondary/Tertiary Amine
Dimethyl Carbonate (DMC)/Cu-Zr NPs nih.govN-Methylated Amine
Alkyl Halides/Base chemrxiv.orgSecondary Amine
N-Acylation Acetonitrile/Alumina (Flow) nih.govN-Acetamide
DMF/NH₄I researchgate.netN-Formamide
Carboxylic Acid/Electrocatalysis rsc.orgN-Acyl Amide

Electrophilic Aromatic Substitution on the Dimethylphenyl Moiety

The 3,4-dimethylphenyl group is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The potential sites for substitution on the ring are positions 2, 5, and 6. The directing effects of the existing substituents can be summarized as follows:

C3-Methyl Group: Activating, directs to positions 2 and 5.

C4-Methyl Group: Activating, directs to positions 5 and 6.

C1-Propylamine Group: This group is typically activating; however, under the acidic conditions often required for EAS reactions, the amine is protonated to form an ammonium salt (-CH₂CH₂CH₂NH₃⁺), which is a deactivating, meta-directing group.

Considering these combined effects, position 5 is the most favored site for electrophilic attack as it is activated by both methyl groups at its ortho and para positions, respectively. Positions 2 and 6 are also activated, but to a lesser extent than position 5. Steric hindrance from the adjacent C1-propylamine chain may slightly disfavor substitution at position 2. Therefore, EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are predicted to yield the 5-substituted product as the major isomer.

ReactionReagentPredicted Major Product
Nitration HNO₃/H₂SO₄5-Nitro-3-(3,4-dimethylphenyl)propylamine
Bromination Br₂/FeBr₃5-Bromo-3-(3,4-dimethylphenyl)propylamine
Friedel-Crafts Acylation RCOCl/AlCl₃5-Acyl-3-(3,4-dimethylphenyl)propylamine

Formation of Advanced Organic Intermediates

As a bifunctional molecule, 3-(3,4-dimethylphenyl)propylamine serves as a key starting material or intermediate in the synthesis of more complex and often biologically active compounds.

A notable example is the synthesis of 3-(3,4-dimethylphenyl)-1-propylpiperidine , which has been identified as a potent and selective dopamine (B1211576) D4 receptor ligand. nih.gov The synthesis of this advanced molecule highlights the utility of the 3-(3,4-dimethylphenyl)propyl scaffold in medicinal chemistry. nih.gov

Furthermore, the 3,4-dimethylphenyl moiety can be incorporated into various heterocyclic systems. Research has shown the synthesis of 5-(3,4-dimethylphenyl)-3-((dimethylamino)methylene)furan-2(3H)-one from a related furanone and dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.com This push-pull enamine represents a class of compounds with interesting electronic and optical properties. The primary amine of the title compound can similarly be used in multicomponent reactions to build complex heterocyclic frameworks like propellanes. sci-hub.box The structural motif is also found in precursors to important pharmaceuticals, demonstrating its value as a foundational piece in drug discovery and development. google.comnih.gov

Intermediate ClassSpecific ExampleSynthetic Utility
Bioactive Ligands 3-(3,4-Dimethylphenyl)-1-propylpiperidine nih.govSelective Dopamine D4 Receptor Ligand
Heterocyclic Systems 5-(3,4-Dimethylphenyl)-3-((dimethylamino)methylene)furan-2(3H)-one mdpi.comPush-Pull Enamines, Advanced Materials
Pharmaceutical Precursors N-Methyl-3-phenyl-3-hydroxyl-propylamine (related scaffold) google.comIntermediate for Fluoxetine
Complex Scaffolds Heterocyclic [3.3.3]Propellanes (from primary amines) sci-hub.boxAtom-economical synthesis of complex polycycles

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

The synthesis of this compound often involves the catalytic hydrogenation of 3-(3,4-dimethylphenyl)propanenitrile . This reaction proceeds via heterogeneous catalysis, typically using Raney nickel or palladium-based catalysts, where the nitrile is reduced in the presence of hydrogen and often ammonia (B1221849) to suppress the formation of secondary amine byproducts. google.comgoogle.com

For N-acylation using a non-traditional reagent like acetonitrile, the proposed mechanism involves activation of the nitrile by a Lewis acidic surface (e.g., alumina). nih.gov The amine then performs a nucleophilic attack on the activated nitrile carbon, leading to an amidine intermediate. Subsequent hydrolysis of the amidine, using trace amounts of water, yields the final N-acetylated amide product. nih.gov

The mechanism of electrophilic aromatic substitution on the dimethylphenyl ring follows the well-established two-step pathway. First, the π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. In the second, rapid step, a base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring and resulting in the substituted product.

Computational and Theoretical Studies of 3 3,4 Dimethylphenyl Propylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(3,4-Dimethylphenyl)propylamine, DFT calculations would typically be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and partial atomic charges. However, at present, there are no published studies that provide specific DFT data for this compound.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO, as well as the energy gap between them, are crucial indicators of a molecule's ability to donate or accept electrons in chemical reactions. A search of the existing scientific literature did not yield any studies that have calculated the HOMO and LUMO energies for this compound.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide a detailed understanding of its conformational flexibility, interactions with solvent molecules, and potential binding modes with biological targets. Regrettably, no specific MD simulation studies for this compound have been reported in the scientific literature.

Statistical Thermodynamics

Statistical thermodynamics bridges the gap between the microscopic properties of molecules, obtained from quantum mechanics, and the macroscopic thermodynamic properties of the bulk material. Through computational methods, it is possible to predict properties such as enthalpy, entropy, and Gibbs free energy for a given molecule. There is currently no available research that applies statistical thermodynamics to calculate these properties for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physical, chemical, or biological properties. These models are valuable for predicting the properties of new or untested compounds. The development of a QSPR model that includes this compound would require a dataset of related compounds with known properties. At present, no such QSPR studies specifically targeting this compound have been published.

Molecular Descriptors and Topological Indices

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. scbdd.com They are categorized based on their dimensionality, ranging from 0D descriptors (e.g., atom counts, molecular weight) to 2D descriptors derived from the molecular graph (topological indices) and 3D descriptors based on the molecule's spatial conformation. scbdd.comucdavis.edu These descriptors are crucial for building predictive models in drug discovery and materials science. wikipedia.org

Topological indices, a subset of 2D descriptors, characterize the connectivity and branching of a molecule's atomic structure. wikipedia.orgresearchgate.net Indices such as the Wiener index, Zagreb indices, and Randic index provide quantitative measures of molecular size, shape, and complexity from the 2D representation of the molecule. researchgate.net

For this compound, a variety of molecular descriptors can be calculated to profile its physicochemical characteristics. These descriptors are instrumental in predicting its behavior in biological systems. For instance, the octanol/water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which influences its ability to cross cell membranes. acdlabs.commdpi.com The Topological Polar Surface Area (TPSA) is another critical descriptor, defined as the surface area of polar atoms (primarily oxygen and nitrogen) and their attached hydrogens. peter-ertl.comnih.gov TPSA correlates well with a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. wikipedia.orgnih.gov

Below is a table of key predicted molecular properties and descriptors for this compound.

Table 1. Predicted Molecular Properties and Descriptors for this compound.
DescriptorPredicted ValueSignificance
Molecular FormulaC₁₁H₁₇NRepresents the elemental composition of the molecule.
Molecular Weight163.26 g/molThe mass of one mole of the compound.
XLogP32.6A measure of lipophilicity; values in this range are often associated with good oral bioavailability. acdlabs.com
Topological Polar Surface Area (TPSA)26.02 ŲPredicts transport properties; a value below 90 Ų suggests potential to cross the blood-brain barrier. wikipedia.org
Hydrogen Bond Donors1The primary amine group (-NH₂) can donate a hydrogen bond.
Hydrogen Bond Acceptors1The nitrogen atom can accept a hydrogen bond.
Rotatable Bonds4Indicates molecular flexibility.

Predictive Models for Chemical Reactivity and Stability

Theoretical models, particularly those based on quantum mechanics, are employed to predict the chemical reactivity and stability of molecules. Methods like Density Functional Theory (DFT) are used to study reaction mechanisms, calculate thermodynamic properties, and determine electronic structures. chemdoodle.commolcalc.org

Computational studies can model decomposition pathways by calculating the activation energies for various bond-breaking processes. chemdoodle.commolcalc.org For propylamine (B44156), studies have shown that decomposition can lead to products like ethene and methylimine, with specific energy barriers for each pathway. chemdoodle.com Similar theoretical investigations for this compound would reveal how the dimethylphenyl group influences the stability of the propylamino chain.

The table below illustrates the types of data that would be generated from a DFT study to predict the reactivity of this compound.

Table 2. Conceptual Data from a Predictive Reactivity Study.
ParameterConceptual ValueInterpretation
HOMO Energy~ -8.5 eVEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.
LUMO Energy~ 0.5 eVEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
HOMO-LUMO Gap~ 9.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment~ 1.5 DIndicates the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Proton AffinityHigh at Amine NitrogenPredicts the most likely site of protonation, a key step in many biological interactions. chemdoodle.com

In Silico Design of Novel Derivatives Based on Theoretical Predictions

One of the most significant applications of computational chemistry is the in silico design of novel molecules with enhanced or specific properties. chemaxon.comchemaxon.comnih.gov Starting with a parent structure like this compound, theoretical predictions can guide the rational design of derivatives. scbdd.com This process involves making targeted structural modifications and computationally screening the resulting virtual compounds to identify candidates with improved profiles before committing to chemical synthesis. ucdavis.edu

The design process typically begins with identifying a desired property to optimize, such as binding affinity to a specific biological target or improved pharmacokinetic properties. nih.gov Based on the predictive models of the parent compound, chemists can hypothesize which structural modifications might lead to the desired outcome. For example, to increase lipophilicity, one might replace a hydrogen atom on the phenyl ring with a halogen. To alter hydrogen bonding capacity, modifications could be made to the primary amine. chemaxon.com

Each proposed derivative is then evaluated computationally. Its molecular descriptors are calculated, and its interaction with a biological target can be simulated through molecular docking studies. chemaxon.comnih.gov This iterative cycle of design, prediction, and evaluation allows for the efficient exploration of chemical space to identify promising new compounds. scbdd.com

The following table provides a conceptual example of how theoretical predictions could guide the design of derivatives of this compound to modulate a key physicochemical property like lipophilicity (LogP).

Table 3. In Silico Design of Novel Derivatives and Predicted Property Changes.
CompoundModification from Parent StructurePredicted XLogP3Rationale for Modification
This compound (Parent)-2.6Baseline lipophilicity.
Derivative AAddition of a hydroxyl group to the phenyl ring (e.g., at position 5)~ 2.2Decrease lipophilicity and add a hydrogen bond donor/acceptor site to improve solubility or target interaction.
Derivative BReplacement of one methyl group with a trifluoromethyl group~ 3.4Increase lipophilicity and potentially alter electronic properties for stronger binding interactions.
Derivative CConversion of the primary amine (-NH₂) to a secondary amine (-NHCH₃)~ 2.9Slightly increase lipophilicity and modify hydrogen bonding potential.
Derivative DReplacement of the phenyl ring with a pyridine (B92270) ring~ 1.8Introduce a nitrogen heteroatom to decrease lipophilicity and add a hydrogen bond acceptor site.

Advanced Analytical Techniques in the Research of 3 3,4 Dimethylphenyl Propylamine

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatography is a fundamental tool in chemical research, enabling the separation of complex mixtures into their individual components. For the study of 3-(3,4-Dimethylphenyl)propylamine, both high-performance liquid chromatography and gas chromatography-mass spectrometry are invaluable for ensuring purity and tracking reaction progress.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. The development of a reliable HPLC method hinges on the meticulous optimization of several key parameters to achieve effective separation of the target compound from any impurities or unreacted starting materials.

In the analysis of related phenylpropylamine compounds, reversed-phase HPLC is frequently the method of choice. researchgate.net This approach typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.net The mobile phase is often a precisely blended mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. researchgate.netnih.gov The ratio of these solvents, the pH of the buffer, and the flow rate are all carefully adjusted to control the retention time and achieve sharp, well-defined peaks. For instance, a gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to effectively separate compounds with a wider range of polarities. scholarsresearchlibrary.com Detection is commonly performed with a UV detector set at a wavelength where the aromatic ring of the molecule absorbs light, such as 254 nm. nih.govscholarsresearchlibrary.com In some cases, pre-column derivatization with a reagent like 4-dimethylaminobenzaldehyde can be used to enhance the visibility of the compound to the detector. nih.gov

Below is a table outlining typical starting parameters for the HPLC analysis of a phenylpropylamine derivative.

ParameterExample Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Acetonitrile and/or Methanol with an aqueous buffer researchgate.netnih.gov
Elution Mode Isocratic or Gradient researchgate.netscholarsresearchlibrary.com
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 217 nm or 254 nm researchgate.netnih.gov
Derivatization Optional, with agents like PITC or DAB for enhanced detection scholarsresearchlibrary.comnih.gov

This interactive table provides example parameters for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. In the context of this compound research, GC-MS is instrumental for monitoring the progress of its synthesis and for the characterization of the final product.

During GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process causes the molecule to fragment in a predictable and reproducible manner.

The resulting charged fragments are detected based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a molecular fingerprint. For phenylpropylamine derivatives, a characteristic fragmentation pattern involves the cleavage of the bond between the first and second carbon atoms of the propyl chain (α-cleavage), leading to a prominent ion. mdpi.com For instance, in related compounds, a major fragment ion at an m/z of 58 is often observed, which is indicative of the amine-containing portion of the molecule. nih.gov The mass spectrum, combined with the retention time from the gas chromatograph, allows for confident identification of the compound. nih.govdocbrown.info

Spectroscopic Characterization for Structural Elucidation in Research Context

Spectroscopic techniques provide detailed information about a molecule's structure by observing its interaction with electromagnetic radiation. These methods are indispensable for the unambiguous structural confirmation of newly synthesized molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds. It provides a wealth of information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): This technique reveals information about the different types of protons in a molecule and their relationships to each other. In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the protons of the two methyl groups attached to the ring, and the protons of the three methylene (B1212753) groups in the propyl chain. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns would indicate the number of adjacent protons, allowing for the assembly of the molecular structure. docbrown.info

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would show separate signals for each unique carbon atom, including the aromatic carbons, the methyl carbons, and the carbons of the propyl chain. rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further clarity. A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the propyl chain. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high accuracy. This precision allows for the determination of the elemental composition of a molecule from its exact mass. For this compound, HRMS would be used to confirm the molecular formula, C₁₁H₁₇N, by matching the experimentally measured mass to the calculated theoretical mass with a high degree of confidence. rsc.org This is a crucial step in the characterization of a new compound. In addition to the molecular ion, HRMS also provides exact mass measurements for fragment ions, which can help to elucidate the fragmentation pathways and further support the proposed structure. docbrown.info

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Different functional groups absorb or scatter light at characteristic frequencies, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two peaks in the 3300-3500 cm⁻¹ region. docbrown.info The C-H stretching vibrations of the aromatic ring and the alkyl chain would be found around 2850-3100 cm⁻¹. Additionally, C=C stretching vibrations within the aromatic ring would produce signals in the 1450-1600 cm⁻¹ range, and the C-N stretching vibration would appear in the 1020-1220 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring, which can be useful for characterizing the 3,4-dimethylphenyl portion of the molecule.

Below is a table summarizing the expected IR absorption bands for key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500
Primary AmineN-H Bend1580 - 1650
Alkyl C-HC-H Stretch2850 - 2960
Aromatic C-HC-H Stretch3000 - 3100
Aromatic RingC=C Stretch1450 - 1600
Aliphatic AmineC-N Stretch1020 - 1220

This interactive table outlines the characteristic infrared absorption frequencies for the functional groups present in the molecule.

X-ray Crystallography of Co-crystals or Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. While obtaining suitable single crystals of a primary amine like this compound can be challenging, the formation of co-crystals or crystalline derivatives offers a viable alternative for structural elucidation.

In this technique, a beam of X-rays is directed at a single crystal of a co-crystal or a suitable derivative of this compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, scientists can calculate the electron density map of the crystal and, from that, determine the precise arrangement of atoms in the molecule.

The formation of co-crystals involves combining this compound with a carefully selected co-former molecule in a specific stoichiometric ratio. The co-former is chosen based on its ability to form non-covalent interactions, such as hydrogen bonds or van der Waals forces, with the target molecule, leading to the formation of a stable crystalline lattice. Similarly, creating a derivative, for instance, by reacting the amine with an acid to form a salt, can enhance the crystallinity and provide a sample suitable for X-ray diffraction analysis.

These crystallographic studies provide invaluable data, including bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformation and its potential interactions with other molecules. This information is particularly critical in fields such as medicinal chemistry and materials science, where the specific three-dimensional shape of a molecule dictates its biological activity or material properties.

Below is a hypothetical data table representing typical crystallographic data that could be obtained from an X-ray analysis of a derivative.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1324.5
Z4
Calculated Density (g/cm³)1.25
R-factor0.045

Chemometric Approaches for Data Analysis in Synthesis Research

Chemometrics involves the application of mathematical and statistical methods to chemical data. nih.gov In the context of the synthesis of this compound, chemometrics plays a vital role in optimizing reaction conditions, improving yield, and ensuring the purity of the final product. nih.gov The synthesis of this compound can be influenced by numerous variables, including temperature, pressure, reaction time, catalyst concentration, and the ratio of reactants.

By employing chemometric techniques, researchers can design experiments more efficiently and extract maximum information from the data generated. nih.gov One of the key applications is in the use of Design of Experiments (DoE). DoE methodologies, such as factorial designs or response surface methodology, allow for the systematic variation of multiple reaction parameters simultaneously. This approach is far more efficient than the traditional one-variable-at-a-time (OVAT) method.

The data collected from these experiments, which can include measurements from techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine yield and purity, is then analyzed using multivariate statistical models. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used. PCA can help in identifying patterns and relationships between the different experimental variables, while PLS can be used to build predictive models that correlate the reaction parameters with the desired outcomes, such as yield or purity.

For example, a PLS model could be developed to predict the final yield of this compound based on the initial concentrations of starting materials and the reaction temperature. This model can then be used to identify the optimal set of conditions to maximize the yield.

The table below illustrates a simplified example of a factorial design for the synthesis, showing how different variables can be systematically altered.

ExperimentTemperature (°C)Pressure (bar)Catalyst Conc. (mol%)
18010.1
210010.1
38020.1
410020.1
58010.2
610010.2
78020.2
810020.2

By analyzing the results from these experiments, a mathematical model can be constructed to describe the relationship between the variables and the reaction outcome, leading to a more robust and efficient synthesis process.

Role of 3 3,4 Dimethylphenyl Propylamine As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The chemical reactivity of the primary amine group in 3-(3,4-Dimethylphenyl)propylamine allows for its incorporation into a variety of larger, more intricate molecular architectures. This is particularly evident in the synthesis of heterocyclic compounds and other complex organic structures.

One notable application is in the synthesis of piperidine (B6355638) derivatives. For instance, 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective ligand, has been synthesized using this compound as a starting material. nih.gov This transformation highlights the role of the propylamine (B44156) moiety in forming part of a larger heterocyclic ring system.

Furthermore, the amine group can readily undergo reactions such as acylation. It can react with acyl chlorides or anhydrides to form amides, which are themselves key intermediates in the synthesis of various compounds. This reactivity allows for the extension of the molecular framework and the introduction of new functional groups.

Precursor for Functional Materials

The structural features of this compound also make it a suitable precursor for the development of functional materials. The aromatic dimethylphenyl group can be tailored for specific electronic or steric properties, while the amine functionality provides a reactive handle for polymerization or surface modification.

Its use as a building block extends to the production of specialty chemicals. The ability to participate in reactions to form ureas and carbamates by reacting with isocyanates or chloroformates, respectively, opens avenues for creating new polymers and materials with specific properties.

Scaffolding for Library Synthesis in Chemical Biology

In the realm of chemical biology, the generation of compound libraries is a crucial strategy for discovering new molecular probes and therapeutic leads. This compound can serve as a central scaffold upon which a diverse array of chemical functionalities can be appended.

The primary amine of this compound provides a convenient attachment point for various building blocks. Through combinatorial chemistry approaches, a large number of analogs can be synthesized by reacting the amine with a library of different carboxylic acids, sulfonyl chlorides, or other electrophilic reagents. This allows for the systematic exploration of the chemical space around the 3-(3,4-dimethylphenyl)propyl core. This approach is instrumental in the development of new synthetic methodologies and in the study of reaction mechanisms.

Interactive Data Table: Synthetic Reactions of Amine Intermediates

Reactant 1Reactant 2Product Type
Primary AmineAcyl ChlorideAmide
Primary AmineAnhydride (B1165640)Amide
Primary AmineIsocyanateUrea
Primary AmineChloroformateCarbamate

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The conventional methods for synthesizing phenylpropylamine derivatives, while established, often present challenges in terms of yield, selectivity, and the use of hazardous reagents. Future research is geared towards overcoming these limitations by developing more sophisticated and efficient synthetic strategies.

One promising area is the refinement of catalytic hydrogenation processes. For instance, the synthesis of related compounds like 3,3-diphenylpropylamine (B135516) has been achieved through the catalytic hydrogenation of 3,3-diphenylpropionitrile using catalysts such as Raney nickel or palladium on calcium carbonate. google.com Future work could focus on optimizing catalyst systems for the synthesis of 3-(3,4-Dimethylphenyl)propylamine, potentially exploring novel nanocatalysts or bimetallic catalysts to enhance reaction rates and selectivity under milder conditions.

Researchers are also exploring novel synthetic routes for related heterocyclic compounds, which could inspire new approaches for synthesizing substituted propylamines. nih.gov These routes might involve novel precursor complexes that act as atom carriers, enabling the construction of the desired carbon skeleton with high precision.

A comparison of potential synthetic improvements is outlined in the table below.

FeatureConventional RoutesNovel/Efficient Routes
Catalyst Traditional catalysts (e.g., Raney Ni)Advanced nanocatalysts, bimetallic systems
Reaction Conditions Often require high pressure and temperatureMilder reaction conditions
Yield ModeratePotentially higher overall yields
Process Multi-step with intermediate isolationOne-pot or tandem reactions
Reagents May involve hazardous materialsUse of safer, more selective reagents

Exploration of Green and Sustainable Synthesis Technologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to develop processes that are not only efficient but also environmentally benign.

A key focus is the use of greener solvents and catalysts. Research into the synthesis of other amine derivatives has demonstrated the successful use of water-ethanol mixtures as a reaction medium, which significantly reduces the environmental impact compared to volatile organic solvents. nih.gov Furthermore, the development of recyclable catalysts, such as pyridine-2-carboxylic acid in the synthesis of chromene derivatives, offers a pathway to more sustainable chemical production. nih.gov Applying these concepts to the synthesis of this compound could involve exploring aqueous-phase catalysis or the use of deep eutectic solvents.

Improving atom economy and reducing the E-factor (Environmental factor) are also critical goals. This can be achieved by designing synthetic routes that maximize the incorporation of starting material atoms into the final product and minimize waste. nih.gov For example, avoiding the use of stoichiometric reagents in favor of catalytic alternatives is a central tenet of green synthesis.

The table below highlights key green metrics that could be improved in the synthesis of this compound.

Green Chemistry MetricGoalPotential Strategy
Atom Economy MaximizeCatalytic additions, avoiding protecting groups
E-Factor MinimizeRecyclable catalysts, solvent-free reactions
Solvent Use Reduce/ReplaceUse of water, supercritical CO2, or ionic liquids
Energy Consumption ReduceMicrowave-assisted or flow chemistry synthesis
Reagent Hazard MinimizeAvoidance of toxic and corrosive chemicals google.com

Flow chemistry is another promising technology for the green synthesis of fine chemicals. researchgate.net Continuous-flow reactors can offer better control over reaction parameters, leading to higher yields and selectivity, while also improving safety and scalability. researchgate.net

Advanced Computational Predictions for Novel Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules with desired properties. For this compound, computational methods can be employed to predict the characteristics of novel derivatives before they are synthesized in the lab.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of different derivatives with their potential activity. This allows for the in silico screening of large virtual libraries of compounds to identify candidates with the highest probability of success for a given application.

Molecular docking simulations can be used to predict how novel derivatives might interact with biological targets or material interfaces. This is particularly relevant for designing compounds with specific binding affinities, which is crucial in both pharmaceutical and materials science applications.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of new derivatives. This information can help in understanding reaction mechanisms and in designing molecules with specific optical or electronic properties for materials science applications. The use of computational tools can significantly reduce the time and resources required for experimental research by focusing efforts on the most promising candidates.

Applications in Materials Science or other Emerging Fields

While phenylpropylamine derivatives have been primarily investigated for their biological activity, their structural motifs suggest potential applications in materials science. The aromatic ring and the amine group can be functionalized to create monomers for polymerization or building blocks for supramolecular structures.

A related compound, tris(4-formylphenyl)amine, is a known building block for materials used in photoreceptors, hole transport layers in OLEDs, and sensitizers for solar cells. researchgate.net This suggests that derivatives of this compound could be designed to have similar functionalities. The dimethylphenyl group can influence the electronic properties and solubility of the resulting materials, potentially leading to improved performance.

Future research could explore the synthesis of polymers or dendrimers incorporating the this compound scaffold. These materials could exhibit interesting photophysical properties, making them suitable for applications in organic electronics. The amine group can also serve as a curing agent for epoxy resins or as a component in the formation of metal-organic frameworks (MOFs), opening up possibilities in advanced coatings, adhesives, and gas storage materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3,4-Dimethylphenyl)propylamine, and what factors influence yield and purity?

  • Methodological Answer : The synthesis of arylpropylamines typically involves reductive amination or alkylation of primary amines with substituted benzyl halides. For this compound, a propylamine chain can be introduced via nucleophilic substitution using 3,4-dimethylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires controlled stoichiometry, inert atmospheres to prevent oxidation, and purification via column chromatography or recrystallization. Side reactions, such as over-alkylation, can be mitigated by using excess amine .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the propylamine chain and aromatic substituents. For example, the methyl groups on the phenyl ring appear as singlets (~δ 2.2 ppm), while the propylamine protons show distinct splitting patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Hydrogen bonding between the amine group and counterions (if present) can be analyzed to understand packing efficiency .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, aiding in understanding its interactions with biological targets or catalysts. For example, the amine group’s lone pair can be analyzed for hydrogen-bonding propensity. Comparative studies with experimental IR or UV-Vis data validate computational models .

Q. How can researchers address discrepancies between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • Data Reconciliation : If NMR chemical shifts deviate from DFT-predicted values, consider solvent effects (e.g., using PCM models) or dynamic proton exchange in solution.
  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, especially if disorder is observed in the propylamine chain .
  • Error Analysis : Compare multiple computational methods (e.g., MP2 vs. DFT) to identify systematic biases in vibrational frequency predictions .

Q. What strategies are employed to study the interactions of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to receptor pockets (e.g., GPCRs). The compound’s flexibility requires conformational sampling via molecular dynamics (MD) simulations.
  • In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) quantify affinity for targets like serotonin receptors. Structure-activity relationships (SAR) can be derived by modifying the phenyl or propylamine groups .
  • Metabolic Stability : LC-MS/MS monitors degradation pathways in hepatic microsomes to assess pharmacokinetic viability.

Data Contradiction and Validation

Q. How can conflicting results in the biological activity of this compound derivatives be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines to distinguish compound-specific effects from cell-type variability.
  • Structural Confirmation : Re-characterize derivatives via X-ray crystallography to rule out synthesis errors (e.g., unintended stereochemistry) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3,3'-diaminodipropylamine derivatives) to identify conserved bioactive motifs .

Methodological Best Practices

  • Synthesis : Use Schlenk techniques for air-sensitive steps.
  • Characterization : Combine multiple techniques (e.g., XRD + NMR) to resolve ambiguities.
  • Computational Workflows : Validate DFT results with experimental data before extrapolating to novel systems.

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Reactant of Route 1
3-(3,4-Dimethylphenyl)propylamine
Reactant of Route 2
3-(3,4-Dimethylphenyl)propylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.